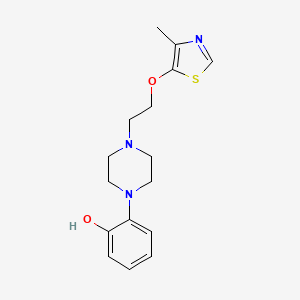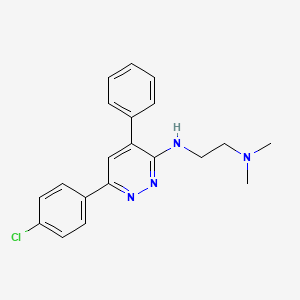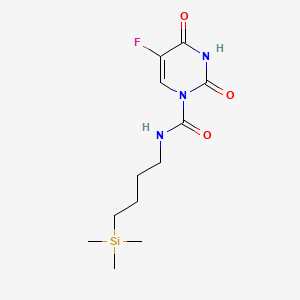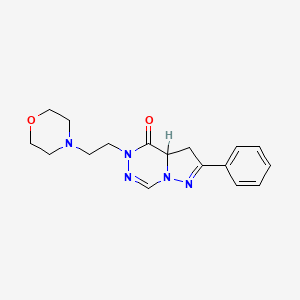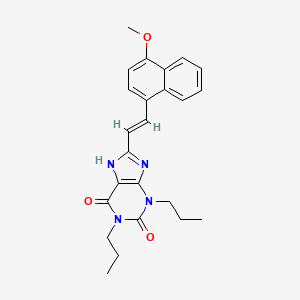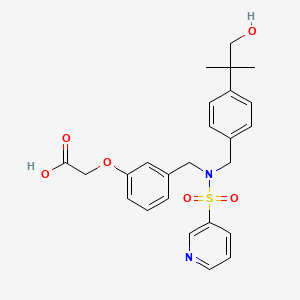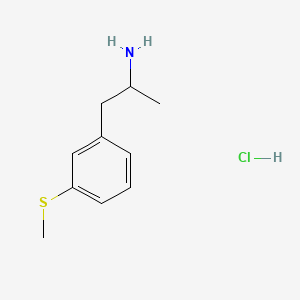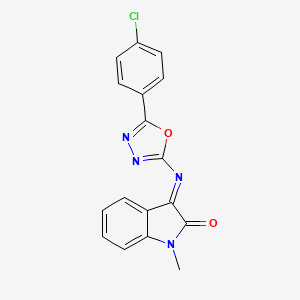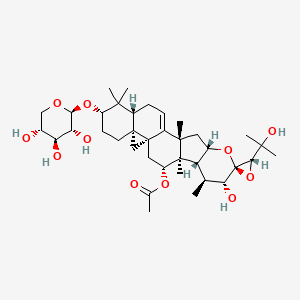
Peptide 7194
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 7194 is a synthetic peptide that has garnered significant attention in the scientific community due to its unique properties and potential applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound, in particular, has shown promise in fields such as medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Peptide 7194 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and the protection of the amino group to prevent unwanted reactions. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is often employed for the purification of the synthesized peptide, ensuring that the final product is of high purity .
化学反応の分析
Types of Reactions
Peptide 7194 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific amino acid sequence of this compound and the conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
科学的研究の応用
Peptide 7194 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology .
作用機序
The mechanism of action of Peptide 7194 involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact pathways involved depend on the specific application and context in which this compound is used .
類似化合物との比較
Peptide 7194 can be compared with other synthetic peptides, such as:
Peptide 7195: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.
Peptide 7196: Known for its antimicrobial properties, whereas this compound is more versatile in its applications.
Peptide 7197: Used primarily in drug delivery systems due to its ability to form stable complexes with various drugs.
The uniqueness of this compound lies in its specific amino acid sequence, which confers unique properties and a broad range of applications .
特性
CAS番号 |
159440-08-1 |
|---|---|
分子式 |
C44H58N4O9 |
分子量 |
787.0 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1 |
InChIキー |
XFRDRCQWWIIAHK-NAQJMGRXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


